molecular formula C2H7O5P B143772 2-Hydroxyethyl phosphate CAS No. 1892-26-8

2-Hydroxyethyl phosphate

Cat. No. B143772
CAS RN: 1892-26-8
M. Wt: 142.05 g/mol
InChI Key: PCIBVZXUNDZWRL-UHFFFAOYSA-N
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Description

2-Hydroxyethyl Phosphate is a hydroxyalkyl phosphate obtained by monophosphorylation of ethylene glycol . It is a required intermediate in Fosfomycin biosynthesis .


Synthesis Analysis

Hydrogels of poly (2-hydroxyethyl methacrylate) (pHEMA) are synthesized via free radical polymerization in the absence of solvents or cross-linking agents . The conversion of C=C double bond of the monomer 2-hydroxyethyl methacrylate was confirmed by Fourier transform infrared spectroscopy . Functionalized acrylic materials derived from methyl methacrylate (MMA), 2-hydroxyethyl methacrylate (HEMA), and diethyl 2-(methacryloyloxy)ethyl phosphate (DMP) were synthesized by successive free-radical polymerizations .


Molecular Structure Analysis

The molecular formula of 2-Hydroxyethyl phosphate is CHOP . Its average mass is 142.048 Da and its monoisotopic mass is 142.003113 Da .


Chemical Reactions Analysis

2-Hydroxyethyl phosphate can participate in reactions involving phosphate transfer . It can also be involved in the synthesis of hydrogels by bulk polymerization .


Physical And Chemical Properties Analysis

2-Hydroxyethyl phosphate has a density of 1.7±0.1 g/cm^3 . Its boiling point is 375.1±44.0 °C at 760 mmHg . The molar refractivity is 24.5±0.3 cm^3 . It has 5 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds .

Mechanism of Action

Target of Action

2-Hydroxyethyl phosphate is a phosphoric acid-based ester . It’s used in surface functionalization of polytetrafluoroethylene (PTFE) for craniofacial applications

Mode of Action

It’s known that phosphonates mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes . This suggests that 2-Hydroxyethyl phosphate may interact with its targets by mimicking the natural substrates of these enzymes, leading to changes in their activity.

Biochemical Pathways

For instance, it might interfere with the normal function of enzymes that recognize and bind to phosphate groups, thereby affecting the downstream effects of these enzymes .

Pharmacokinetics

Its solubility in methanol and water suggests that it could potentially be absorbed and distributed in the body

Action Environment

It’s known to be hygroscopic , suggesting that its stability and efficacy could potentially be affected by humidity levels in the environment.

Safety and Hazards

The safety data sheet advises to avoid breathing mist, gas, or vapours of 2-Hydroxyethyl phosphate . Contact with skin and eyes should be avoided and personal protective equipment should be used . In case of skin contact, wash off immediately with plenty of water . If inhaled, move the person to fresh air .

Future Directions

Hydrogels containing phosphate groups, such as 2-Hydroxyethyl phosphate, have shown potential in biomedical applications, particularly in bone tissue engineering . They have been applied as an excellent drug-delivery system for treatments that mainly include oral mucosal diseases, wounds, periodontitis, and cancer therapy . Future research may focus on combining these hydrogels with other materials for clinical treatment in stomatology .

properties

IUPAC Name

2-hydroxyethyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H7O5P/c3-1-2-7-8(4,5)6/h3H,1-2H2,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIBVZXUNDZWRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25852-91-9
Record name Polyoxyethylene ether phosphate
Source CAS Common Chemistry
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DSSTOX Substance ID

DTXSID6062046
Record name 2-Hydroxyethyl dihydrogen phosphate
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Molecular Weight

142.05 g/mol
Source PubChem
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Physical Description

Liquid
Record name 1,2-Ethanediol, phosphate
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Product Name

2-Hydroxyethyl phosphate

CAS RN

1892-26-8, 52012-13-2
Record name 1,2-Ethanediol, 1-(dihydrogen phosphate)
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Record name Hydroxyethyl phosphate
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Record name 1,2-Ethanediol, 1-(dihydrogen phosphate)
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Record name 2-Hydroxyethyl dihydrogen phosphate
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Record name 1,2-Ethanediol, phosphate
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Record name 2-hydroxyethyl phosphate
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Record name HYDROXYETHYL PHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-Hydroxyethyl phosphate in the context of Tris(2-chloroethyl) phosphate (TRCP) metabolism?

A1: 2-Hydroxyethyl phosphate is a component of a key metabolite identified in the study of Tris(2-chloroethyl) phosphate (TRCP) metabolism. Specifically, the glucuronide of Bis(2-chloroethyl) 2-Hydroxyethyl phosphate was found in the urine of rats and mice subjected to TRCP administration. [] This suggests that 2-Hydroxyethyl phosphate, as part of this larger conjugate, plays a role in the detoxification and excretion pathway of TRCP.

Q2: How is 2-Hydroxyethyl phosphate used in the synthesis of biologically relevant molecules?

A2: 2-Hydroxyethyl phosphate plays a crucial role in synthesizing modified analogs of 1D-myo-Inositol 1,2,6-trisphosphate (α-trinositol). This is achieved by first acylating α-trinositol and then alkylating the phosphate groups with 2-benzyloxyethyl iodide. After deprotection, this process yields analogs with altered phosphate groups. [, ] These analogs are valuable tools for studying the biological activity of α-trinositol and its related pathways.

Q3: Beyond inositol phosphates, are there other applications of 2-Hydroxyethyl phosphate in synthesis?

A3: Yes, 2-Hydroxyethyl phosphate is a versatile building block in organic synthesis. For instance, it is used in conjunction with hydrobenzoin cyclic phosphate and diphenyl phosphorochloridate to phosphorylate various hydroxylic compounds. [] This method, applied to molecules like butanol and methyl ribofuranoside, highlights the utility of 2-Hydroxyethyl phosphate in creating phosphate derivatives of diverse molecules.

Q4: Can you elaborate on the significance of 2-Hydroxyethyl phosphate derivatives in studying biological processes?

A4: Derivatives of 2-Hydroxyethyl phosphate, like those synthesized from α-trinositol, offer crucial advantages in understanding biological systems. These modifications, while altering steric and ionization properties, retain the ability to participate in hydrogen bonding and ionic interactions. [, ] This allows researchers to probe the specific roles of these interactions in the biological activity of the parent molecule.

Q5: Has 2-Hydroxyethyl phosphate been investigated in the context of environmental sustainability?

A5: Indeed, research has explored the use of 2-Hydroxyethyl phosphate as a potential eco-friendly alternative to existing flame retardants. For example, a study focusing on the design of safer and more sustainable chemicals investigated Di-n-butyl (2-Hydroxyethyl) phosphate as a potential replacement for the flame retardant Triisobutylphosphate (TiBP). [, ] This research highlights the potential of 2-Hydroxyethyl phosphate derivatives in developing environmentally benign solutions.

Q6: Are there any studies exploring the potential toxicity of 2-Hydroxyethyl phosphate derivatives?

A6: Research on Tris(2-butoxyethyl) phosphate (TBOEP) metabolism identified Bis(2-butoxyethyl) 2-Hydroxyethyl phosphate as a major metabolite formed in human hepatocytes. [] This finding underscores the importance of investigating the potential toxicological effects of 2-Hydroxyethyl phosphate derivatives, especially in light of their increasing use and potential environmental exposure. Further research in this area is crucial to ensure the safe implementation of these compounds.

Q7: How is 2-Hydroxyethyl phosphate being utilized in material science?

A7: 2-Hydroxyethyl phosphate is incorporated into layered double hydroxide (LDH) structures to create novel organic-inorganic hybrid materials. These materials exhibit promising corrosion inhibition properties, particularly when used as a functionalized filler in epoxy-based polymer coatings for aluminum. [] This application demonstrates the versatility of 2-Hydroxyethyl phosphate in developing advanced materials with tailored functionalities.

Q8: What analytical techniques are used to study 2-Hydroxyethyl phosphate and its derivatives?

A8: Various analytical methods are employed to characterize and quantify 2-Hydroxyethyl phosphate and its derivatives. Liquid chromatography coupled with mass spectrometry, often using high-resolution instruments like quadrupole-time-of-flight (Q-TOF) mass spectrometry, is a common approach. [] This technique provides detailed information about the molecular weight and structure of the compounds, as well as their abundance in biological or environmental samples.

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